![molecular formula C4H6ClFO B6236209 (2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers CAS No. 41641-22-9](/img/no-structure.png)
(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C4H6ClFO . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of a mixture of diastereomers like “(2-Chloro-2-fluorocyclopropyl)methanol” can be challenging due to the similar properties of the two chiral enantiomers . A common method for resolving a racemic mixture involves reacting the racemate with an enantiomerically pure chiral reagent, producing a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-2-fluorocyclopropyl)methanol” would depend on the specific reaction conditions and reagents used . As a mixture of diastereomers, it could exhibit different reactivity patterns .Scientific Research Applications
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of chromatographic systems or as a reagent in the development of new analytical methods. Its distinct chemical signature allows for precise measurements and quality control in complex chemical analyses .
Optical Fiber Sensors
The compound could be used in the development of optical fiber sensors, particularly in enhancing the sensitivity of such devices to detect environmental changes. The presence of halogens might interact with light transmission in the fiber, providing a measurable response to external stimuli .
Electrochemical Applications
The cyclopropyl group’s reactivity can be harnessed in electrochemical applications, such as in the development of sensors or catalysts. The compound could participate in redox reactions, which are fundamental in electrochemical devices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-chloro-2-fluorocyclopropyl)methanol involves the addition of a chlorine and a fluorine atom to a cyclopropane ring, followed by the addition of a hydroxyl group to the resulting compound.", "Starting Materials": [ "Cyclopropane", "Chlorine gas", "Fluorine gas", "Sodium metal", "Methanol" ], "Reaction": [ "Step 1: Chlorination of cyclopropane using chlorine gas in the presence of sodium metal to form 1-chlorocyclopropane", "Step 2: Fluorination of 1-chlorocyclopropane using fluorine gas to form (2-chloro-2-fluorocyclopropyl)chloride", "Step 3: Addition of methanol to (2-chloro-2-fluorocyclopropyl)chloride in the presence of a base such as sodium hydroxide to form (2-chloro-2-fluorocyclopropyl)methanol, mixture of diastereomers" ] } | |
CAS RN |
41641-22-9 |
Product Name |
(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers |
Molecular Formula |
C4H6ClFO |
Molecular Weight |
124.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.